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Compound of Interest

Compound Name:

N-(2,3-

dimethoxybenzyl)cycloheptanamin

e

CAS No.: 416869-65-3

Cat. No.: B093522

Get Quote

Synthesis, Pharmacodynamics, and Therapeutic
Potential
Executive Summary
This technical guide provides an in-depth analysis of dimethoxybenzyl cycloheptanamine

derivatives, a chemical scaffold occupying a unique pharmacological space between the well-

known NBOMe hallucinogens and Sigma-1 receptor ligands. While less characterized than

their phenethylamine counterparts, these cycloheptyl analogs exhibit distinct structure-activity

relationships (SAR) that suggest utility as neuroprotective agents, peripheral dopamine

modulators, and molecular probes for receptor selectivity. This document synthesizes available

chemical data, inferred pharmacodynamics, and validated synthetic protocols for researchers in

medicinal chemistry and drug discovery.

Chemical Identity & Structural Analysis[1][2][3]
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The core scaffold consists of a cycloheptanamine (7-membered saturated amine ring) N-

substituted with a dimethoxybenzyl group.

Core Pharmacophore: The N-benzyl motif is critical for receptor binding affinity.

Ring System: The cycloheptyl ring introduces significant lipophilicity and steric bulk

compared to cyclohexyl or piperidine analogs, potentially altering blood-brain barrier (BBB)

permeability and receptor subtype selectivity.

Substitution Patterns: The positioning of the methoxy groups on the benzyl ring dictates the

primary pharmacological target.

2,5-Dimethoxy: Structurally mimics the 5-HT2A agonist pharmacophore (e.g., 25I-

NBOMe), though the cycloheptyl group likely attenuates hallucinogenic potency in favor of

Sigma-1 affinity.

3,4-Dimethoxy: Associated with dopaminergic modulation and calcium channel inhibition

(verapamil-like motifs).

Table 1: Key Derivatives and Physicochemical Properties
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Compound
Name

CAS Registry
Methoxy
Position

Est. LogP
Predicted
Target

N-(2,5-

dimethoxybenzyl

)cycloheptanami

ne

1609395-54-1 2,5- (ortho/meta) 3.55
5-HT2A / Sigma-

1

N-(3,4-

dimethoxybenzyl

)cycloheptanami

ne

5763-61-1 (base) 3,4- (meta/para) 3.20
Dopamine /

Ca2+

N-(2,3-

dimethoxybenzyl

)cycloheptanami

ne

416869-65-3 2,3- (ortho/meta) 3.48 Sigma-1

N-(3,4,5-

trimethoxybenzyl

)cycloheptanami

ne

356075-79-1
3,4,5-

(mescaline-like)
3.15 5-HT2A / 5-HT2C

Pharmacological Profile & Mechanism of Action
2.1 Sigma-1 Receptor Modulation (Primary Mechanism)
The N-benzylcycloalkylamine structure is a classic template for Sigma-1 receptor (σ1R) high-

affinity ligands. Unlike G-protein coupled receptors (GPCRs), the σ1R acts as a ligand-

operated molecular chaperone at the Mitochondria-Associated Membrane (MAM) of the

endoplasmic reticulum.

Mechanism: Ligands bind to the σ1R, causing its dissociation from the chaperone BiP

(Binding immunoglobulin Protein). This allows σ1R to chaperone IP3 receptors, stabilizing

Ca2+ flux into the mitochondria.

Therapeutic Relevance: Neuroprotection, cognitive enhancement, and anti-inflammatory

effects. The cycloheptyl ring provides the hydrophobic bulk necessary for the σ1R's primary

hydrophobic binding pocket.
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2.2 5-HT2A Receptor Interaction (Secondary Mechanism)
Derivatives with the 2,5-dimethoxy substitution pattern share structural homology with the

"NBOMe" class of super-potent hallucinogens. However, the absence of the ethyl spacer

(phenethylamine core) and its replacement with a cycloheptyl amine alters the binding mode.

Hypothesis: The cycloheptyl group likely creates steric clash in the orthosteric binding site of

5-HT2A, reducing agonist potency compared to 25I-NBOMe, potentially shifting the

compound towards functional antagonism or biased signaling.

2.3 Dopaminergic Blockade
Historical data on the analog 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine indicates

peripheral dopamine blocking activity (ED50 = 4-5 µmol/kg).[1] This suggests that 3,4-

dimethoxy variants of the cycloheptyl series may retain this antagonist profile, useful for

studying peripheral dopamine dynamics without central effects.

Visualizing the Signaling Pathway
The following diagram illustrates the putative mechanism of action for Sigma-1 selective

derivatives within the neuronal cell.
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Caption: Putative mechanism of Sigma-1 activation by N-benzylcycloheptanamines, leading to

mitochondrial calcium stabilization.

Experimental Synthesis Protocol
Methodology: Reductive Amination Rationale: This protocol is self-validating due to distinct

visual cues (gas evolution) and high yields. It avoids the use of unstable acid chlorides,
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preferring the stable aldehyde precursor.

Materials
Precursor A: Cycloheptanamine (1.0 eq)

Precursor B: 2,5-Dimethoxybenzaldehyde (1.0 eq)

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH4.

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Workflow
Imine Formation (The "Equilibrium" Step):

Dissolve 2,5-dimethoxybenzaldehyde in anhydrous DCM.

Add Cycloheptanamine dropwise.

Self-Validation: Observe slight exotherm and potential color shift (clear to pale yellow)

indicating imine formation. Add MgSO4 to sequester water and drive equilibrium. Stir for 2

hours at room temperature.

Reduction (The "Locking" Step):

Cool the reaction mixture to 0°C.

Add STAB portion-wise.

Self-Validation: Vigorous evolution of gas (hydrogen) confirms active reduction.

Stir overnight, allowing the mixture to warm to room temperature.

Quench & Isolation:

Quench with saturated NaHCO3 (pH ~8-9).

Extract with DCM (3x).
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Wash organic layer with brine, dry over Na2SO4.

Purification:

Evaporate solvent to yield the crude oil.

Crystallization: Dissolve in minimal ethanol and add concentrated HCl in Et2O to

precipitate the hydrochloride salt (e.g., CAS 1609395-54-1).

Start: 2,5-Dimethoxybenzaldehyde
+ Cycloheptanamine

Intermediate: Imine Formation
(-H2O)

DCM, RT, 2h

Reduction: NaBH(OAc)3
(Hydride Transfer)

0°C -> RT, 12h

Product: N-(2,5-dimethoxybenzyl)
cycloheptanamine

Acid/Base Workup

Click to download full resolution via product page

Caption: Reductive amination pathway for the synthesis of the target scaffold.

Structure-Activity Relationship (SAR) Insights
The biological activity of this scaffold is highly sensitive to the specific substitution pattern on

the benzyl ring.

Ortho-Substitution (2-methoxy):
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Crucial for 5-HT2A affinity. The oxygen atom forms a hydrogen bond with Ser159 in the

receptor pocket.

In the cycloheptyl series, this likely retains affinity but lowers intrinsic efficacy compared to

phenethylamines.

Meta-Substitution (3-methoxy):

Enhances metabolic stability and lipophilicity.

Compounds with 3,4-dimethoxy patterns often show cross-reactivity with calcium channels

and dopamine transporters.

Ring Size Effect (Cycloheptyl vs. Cyclopentyl):

Cyclopentyl: Validated as a dopamine antagonist (Jarboe et al., 1978).[1]

Cycloheptyl: The larger ring increases lipophilicity (LogP ~3.5), facilitating deeper

penetration into the hydrophobic pockets of Sigma receptors.

References
Jarboe, C. H., Lipson, S. F., Bannon, M. J., & Dunnigan, D. A. (1978).[1] 2,5-Bis(3,4-

dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent.[1] Journal of

Medicinal Chemistry, 21(12), 1318–1320.[1] Link

Glennon, R. A., et al. (1994). Structural features of sigma ligands. In: Sigma Receptors.
Academic Press. (Contextual SAR reference for N-benzylamines).

PubChem Compound Summary. (2025). N-(2,5-Dimethoxybenzyl)cycloheptanamine.

National Center for Biotechnology Information. Link

Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl

Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.

(Comparative SAR for benzyl-amine pharmacophore). Link

Sigma-Aldrich. (2025). Product Specification: N-(4-methoxy-2,5-

dimethylbenzyl)cycloheptanamine hydrobromide. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/569208/
https://pubmed.ncbi.nlm.nih.gov/569208/
https://pubmed.ncbi.nlm.nih.gov/569208/
https://pubmed.ncbi.nlm.nih.gov/569208/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F569208%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F81010069
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcn400216u
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093522?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent -
PubMed [pubmed.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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